

Application Note: Calibration of UV Photometric Ozone Analyzers

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Compound of Interest

Compound Name: Ozone

Cat. No.: B167849

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Introduction

Ultraviolet (UV) photometry is the most widely accepted method for the measurement of ambient **ozone** (O_3) concentrations.[1] UV photometric analyzers operate on the principle of the Beer-Lambert Law, which states that the attenuation of light is proportional to the concentration of the absorbing species.[2][3] Specifically, **ozone** strongly absorbs UV light at a wavelength of 254 nm.[1][2] To ensure the accuracy and reliability of **ozone** measurements, periodic and meticulous calibration of these analyzers is paramount. This application note provides a comprehensive overview of the principles and procedures for the calibration of UV photometric **ozone** analyzers, intended for researchers, scientists, and drug development professionals who rely on precise **ozone** measurements.

Accurate **ozone** monitoring is critical in various fields, including atmospheric science, environmental health research, and in controlled laboratory settings for drug development and material testing, where **ozone**'s reactive properties can impact experimental outcomes. The U.S. Environmental Protection Agency (EPA) has established specific guidelines and protocols for the calibration of ambient **ozone** monitors to ensure data quality and comparability across different monitoring networks.[1]

Principle of UV Photometry

A UV photometric **ozone** analyzer determines the concentration of **ozone** in a sample by measuring the amount of UV light at 254 nm that is absorbed as the sample passes through an absorption cell. The instrument alternates between filling the cell with the ambient air sample

and a sample of the same air that has been passed through a scrubber to remove **ozone** (zero air).[2][3][4] The difference in the UV light intensity measured by a detector between the two samples is directly proportional to the **ozone** concentration. The Beer-Lambert Law equation is used by the analyzer's microprocessor to calculate the final **ozone** concentration, taking into account the sample temperature and pressure.[3]

Calibration Hierarchy and Traceability

The accuracy of any **ozone** analyzer calibration is dependent on the accuracy of the calibration standard used. A calibration hierarchy ensures that field instruments are traceable to a primary standard.

- Level 1: Standard Reference Photometer (SRP): This is the highest-authority primary standard, maintained by national metrology institutes like the National Institute of Standards and Technology (NIST).[3]
- Level 2: Bench Standard: A transfer standard that is directly verified against a Level 1 standard. It is typically used in a laboratory setting to certify Level 3 standards.[3]
- Level 3: Field Standard: A portable transfer standard that is verified against a Level 2 standard. This is the instrument used for the routine calibration and quality control checks of ambient **ozone** analyzers in the field.[3]

Key Calibration Procedures

Two primary procedures are essential for maintaining the accuracy of UV photometric **ozone** analyzers: multi-point calibration and regular zero and span checks.

4.1. Multi-Point Calibration

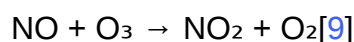
A multi-point calibration is a thorough procedure performed to establish the linear response of the analyzer over its entire measurement range. This is typically done after instrument installation, repair, or on an annual basis.[2] The process involves challenging the analyzer with several known **ozone** concentrations, including a zero point and concentrations near the upper limit of the measurement range.[3]

4.2. Zero and Span Checks

Zero and span checks are routine quality control procedures to verify that the analyzer is operating correctly.[5] A zero check confirms that the analyzer reads zero when sampling **ozone**-free air. A span check involves introducing a known, stable **ozone** concentration (typically at a high-end value) to verify the analyzer's response.[5][6] These checks are performed more frequently than multi-point calibrations, for instance, bi-weekly or even daily in some networks.[5][7]

Gas Phase Titration (GPT)

Gas Phase Titration (GPT) is a reference method used for the calibration of **ozone** analyzers.[8] The technique is based on the rapid, stoichiometric reaction between **ozone** (O₃) and nitric oxide (NO):



In this procedure, a known concentration of NO is reacted with the O₃ output from an **ozone** generator. The reduction in the NO concentration, measured by a calibrated chemiluminescence NO analyzer, is equivalent to the initial O₃ concentration.[9] This method provides a way to accurately determine the output of an **ozone** generator, which can then be used to calibrate a UV photometric **ozone** analyzer.

Protocol: Multi-Point Calibration of a UV Photometric Ozone Analyzer

Objective

To perform a multi-point calibration of a UV photometric **ozone** analyzer to ensure its accuracy and linearity across its operational range.

Materials and Equipment

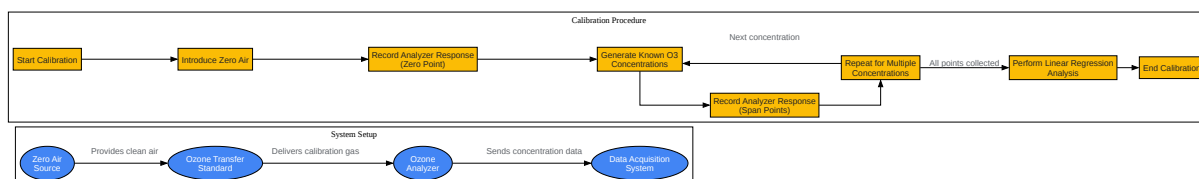
- UV Photometric **Ozone** Analyzer to be calibrated
- Calibrated **Ozone** Transfer Standard (Level 3) with an integrated **ozone** generator and UV photometer[3]
- Zero Air Source (supplying air with < 1.0 ppb of O₃, NO_x, and organic compounds)[2]

- Data Acquisition System (DAS) or data logger[2]
- Inert tubing (e.g., FEP Teflon)[4]
- Output manifold (made of inert material like borosilicate glass or Teflon)[8]
- Logbook and calibration forms

Pre-Calibration Checks

- Ensure the **ozone** analyzer and the transfer standard have been powered on and allowed to warm up for a sufficient period as per the manufacturer's instructions to achieve stable operation.
- Verify that the zero air source is functioning correctly and providing clean, dry air.
- Check all tubing and connections for leaks or contamination.
- Record the station temperature, which should be stable and controlled, ideally between 15°C and 30°C.[2]

Experimental Workflow Diagram



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Caption: Workflow for multi-point calibration of a UV photometric **ozone** analyzer.

Step-by-Step Protocol

- **System Connection:** Connect the output of the zero air source to the **ozone** transfer standard. Connect the output of the transfer standard to the sample inlet of the **ozone** analyzer using Teflon tubing. Ensure a vent is present in the output manifold to prevent over-pressurization.[8]
- **Zero Point Calibration:**
 - Set the **ozone** generator in the transfer standard to zero output, allowing only zero air to flow to the analyzer.
 - Allow the analyzer's reading to stabilize.

- Record the stabilized reading from both the transfer standard and the analyzer in the data logger and on the calibration form. This is the zero point.
- Span Point Calibration:
 - Set the **ozone** generator to produce a specific **ozone** concentration (e.g., 80% of the analyzer's upper range limit).
 - Allow the analyzer's reading to stabilize for at least 30 minutes.[\[10\]](#)
 - Record the stabilized reading from both the transfer standard (the "true" value) and the analyzer (the "indicated" value).
- Intermediate Points:
 - Repeat step 3 for at least four other concentrations evenly spaced over the analyzer's operational range (e.g., 60%, 40%, 20%, and 10% of the upper range limit).[\[3\]](#)
- Final Zero Check: After measuring all span points, reintroduce zero air to the analyzer and record the stabilized reading to check for zero drift.

Data Analysis and Acceptance Criteria

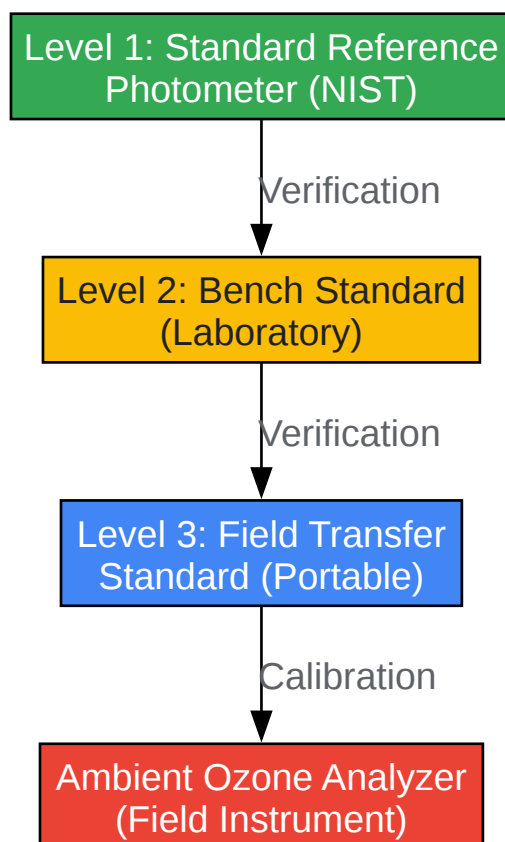
- Linear Regression: Perform a linear regression analysis on the collected data, with the transfer standard concentrations as the independent variable (x-axis) and the analyzer's responses as the dependent variable (y-axis).[\[2\]](#)
- Calculate Slope, Intercept, and Correlation Coefficient: Determine the slope, y-intercept, and the coefficient of correlation (r or R^2) from the linear regression.[\[2\]](#)
- Acceptance Criteria: The calibration is considered acceptable if the following criteria are met (note: specific criteria may vary by jurisdiction or standard operating procedure):

Parameter	Acceptance Criteria	Reference
Slope	1.0 ± 0.1 (or within 5%)	[2] [7]
Intercept	$\pm 3\%$ of the full-scale range	[2]
Correlation Coefficient (R^2)	> 0.995	[2]
Zero Drift	$< \pm 5.1$ ppb	[5]
Span Drift	$< \pm 7.1\%$	[5] [7]

Post-Calibration

- If the acceptance criteria are met, the analyzer is considered calibrated. Update the calibration factors in the analyzer's software if necessary.
- If the criteria are not met, investigate potential issues such as leaks, a malfunctioning **ozone** generator, or problems with the analyzer's optics or electronics. Perform any necessary maintenance and repeat the calibration procedure.
- Document all calibration activities, including the date, technician, equipment used, and all raw and calculated data in the station logbook.

Logical Relationship of Calibration Standards



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Caption: Traceability hierarchy for **ozone** analyzer calibration standards.

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